Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate
Overview
Description
Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring attached to a carboxylate ester group, with a 4-hydroxy-3-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor, such as a phenylacetic acid derivative, followed by esterification. One common method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with diazomethane to form the cyclopropane ring, followed by esterification with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-nitrobenzoic acid or 4-hydroxy-3-nitrobenzophenone.
Reduction: Formation of 4-hydroxy-3-aminophenylcyclopropanecarboxylate.
Substitution: Formation of various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Ethyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate: Similar structure but with an ethyl ester group, influencing its physical properties and reactivity.
Uniqueness
Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the cyclopropane ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-17-10(14)11(4-5-11)7-2-3-9(13)8(6-7)12(15)16/h2-3,6,13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOCPFRTBOCVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.